molecular formula C12H8BrFN2 B14641727 (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene CAS No. 51788-95-5

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene

Cat. No.: B14641727
CAS No.: 51788-95-5
M. Wt: 279.11 g/mol
InChI Key: IQGMFEVJCXXCMI-UHFFFAOYSA-N
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Description

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a bromine atom attached to one phenyl ring and a fluorine atom attached to another phenyl ring, making it a substituted diazene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene typically involves the reaction of 4-bromoaniline with 4-fluorobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazene linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactions followed by coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted diazenes depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Bromophenyl)-2-(4-chlorophenyl)diazene
  • (E)-1-(4-Bromophenyl)-2-(4-methylphenyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(4-methylphenyl)diazene

Uniqueness

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar diazenes.

Properties

CAS No.

51788-95-5

Molecular Formula

C12H8BrFN2

Molecular Weight

279.11 g/mol

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)diazene

InChI

InChI=1S/C12H8BrFN2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

IQGMFEVJCXXCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)F

Origin of Product

United States

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